7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(20)8-19-10-11(15-13(19)18-6-4-5-7-18)16(2)14(22)17(3)12(10)21/h9,20H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHAVXAULPFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The pyrrolidine ring can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine core.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
